molecular formula C17H20N2O4S2 B2553119 N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034313-15-8

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2553119
CAS No.: 2034313-15-8
M. Wt: 380.48
InChI Key: SFYAMKSMSXRNGO-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring two distinct substituents:

  • Substituent 1: A 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl group, combining a thiophene ring (a sulfur-containing heterocycle) with a hydroxyethoxy chain.
  • Substituent 2: A 2-(methylsulfanyl)phenyl group, incorporating a methylthio (-SMe) moiety on a phenyl ring.

Though direct data on its synthesis or applications are absent in the provided evidence, its structural features align with bioactive amides and sulfonamide derivatives documented in pharmacological and materials science research .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-24-14-6-3-2-5-12(14)19-17(22)16(21)18-11-13(23-9-8-20)15-7-4-10-25-15/h2-7,10,13,20H,8-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYAMKSMSXRNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent under controlled conditions.

    Introduction of the Hydroxyethoxy Group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.

    Attachment of the Thiophen-2-yl Group: This can be done through a substitution reaction where a thiophene derivative is introduced.

    Addition of the Methylsulfanylphenyl Group: This step involves the reaction of the intermediate with a methylsulfanylphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues of Ethanediamide Derivatives

A. N-[2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N′-(2-methoxybenzyl)ethanediamide ()
  • Core : Ethanediamide.
  • Substituents :
    • Sulfonyl group (electron-withdrawing) on a chlorophenyl ring.
    • Furyl (oxygen-containing heterocycle) and methoxybenzyl groups.
  • Key Differences :
    • The target compound uses a thiophene (sulfur) instead of furyl (oxygen), which may enhance lipophilicity and metal-binding capacity.
    • The hydroxyethoxy group in the target vs. sulfonyl in alters solubility and electronic properties.
B. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide ()
  • Core : Ethanediamide.
  • Substituents : Ethoxyphenyl and ethylphenyl groups.
  • Key Differences :
    • The target’s thiophene and methylsulfanyl groups introduce sulfur-based reactivity, unlike the purely aromatic/aliphatic substituents here.
    • Applications: ’s derivatives (e.g., Tinuvin 312) are UV stabilizers, suggesting the target’s substituents could also influence photostability .

Thiophene-Containing Amides and Sulfonamides

A. N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
  • Core : Acetamide (single amide bond).
  • Substituents : Thiophene and bromophenyl groups.
B. N-{2-[bis(2-thienylmethyl)sulfamoyl]ethyl}thiophene-2-carboxamide ()
  • Core : Carboxamide with sulfamoyl linkage.
  • Substituents : Multiple thiophene units.
  • Key Differences :
    • The target lacks sulfamoyl groups but includes a methylsulfanylphenyl group, which may modulate toxicity or metabolic stability.
    • Applications : Patent data in suggests such compounds are explored for electronic or medicinal uses due to sulfur’s versatility .

Biological Activity

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound with a complex structure that incorporates functional groups known for their biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C12H16N4O3S
  • Molecular Weight : 296.35 g/mol

Structural Features

The compound features:

  • A hydroxyethoxy group that enhances solubility.
  • A thiophene ring, which is often associated with biological activity.
  • A methylsulfanyl group that may influence pharmacokinetics.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC12H16N4O3S
Molecular Weight296.35 g/mol
CAS Number2034615-14-8

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It could bind to receptors involved in signal transduction, altering cellular responses.
  • Antioxidant Activity : The presence of thiophene may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Research has indicated various biological activities associated with similar compounds, which can provide insights into the potential effects of this specific compound.

  • Anticancer Activity : Studies have shown that compounds with thiophene moieties exhibit significant anticancer properties. For instance, a related study demonstrated that thiophene derivatives inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar in structure have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. A study highlighted the ability of thiophene-containing compounds to modulate immune responses in vivo .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by reducing neuronal apoptosis and improving cognitive function in animal models .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveDecreased neuronal apoptosis

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